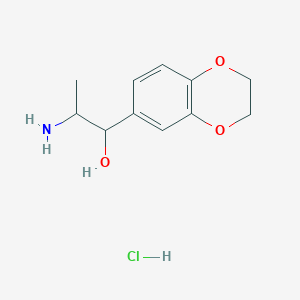
(1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. Its unique structure, featuring a benzodioxin moiety and an amino alcohol group, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol hydrochloride typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Amino Alcohol Group: The amino alcohol group can be introduced via a reductive amination reaction. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism of action of (1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the benzodioxin moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1S,2S)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol hydrochloride: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol: This compound lacks the chiral center and may have different reactivity and applications.
Uniqueness
The uniqueness of (1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol hydrochloride lies in its chiral nature and the presence of both an amino alcohol group and a benzodioxin moiety. These features make it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9;/h2-3,6-7,11,13H,4-5,12H2,1H3;1H |
InChIキー |
UVNBSBWSZFZCKE-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14796042.png)
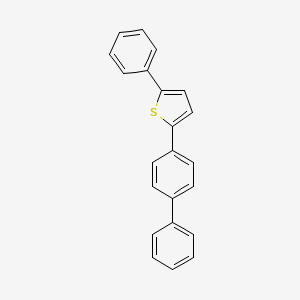
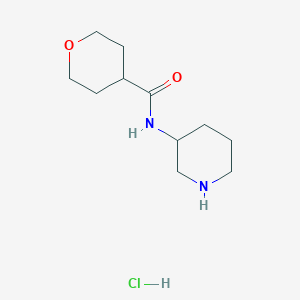
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14796062.png)
![(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B14796063.png)

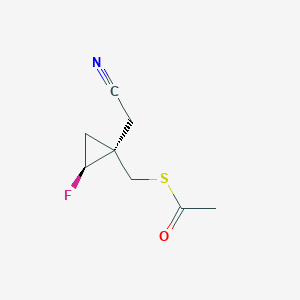
![Pyrrolo[2,3-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B14796078.png)
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate](/img/structure/B14796088.png)
![(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B14796091.png)
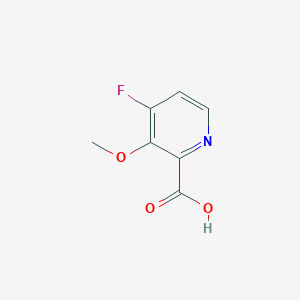
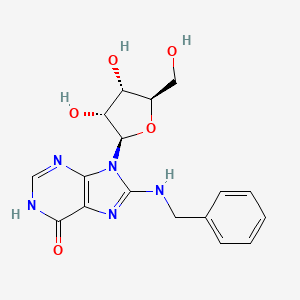
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14796101.png)
![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14796119.png)
